molecular formula C9H11ClFNO2 B1377448 Ethyl 2-amino-6-fluorobenzoate hydrochloride CAS No. 1432680-72-2

Ethyl 2-amino-6-fluorobenzoate hydrochloride

Cat. No. B1377448
M. Wt: 219.64 g/mol
InChI Key: AKZAMHWBJYRFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-fluorobenzoate hydrochloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

  • Application : Synthesis of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives .
  • Method : This involves the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives and a benzothiazine derivative structurally related to riluzole . The synthesis involves various chemical reactions and the use of different reagents .
  • Results : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents . Moreover, all compounds possess low binding affinity for GABA and NMDA receptors .

Future Directions

The future directions for research on Ethyl 2-amino-6-fluorobenzoate hydrochloride are not specified in the available data. Given its use in research , it could potentially be explored in various scientific studies, such as those involving organic synthesis or biochemistry.

properties

IUPAC Name

ethyl 2-amino-6-fluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-2-13-9(12)8-6(10)4-3-5-7(8)11;/h3-5H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZAMHWBJYRFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-fluorobenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-6-fluorobenzoate hydrochloride
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